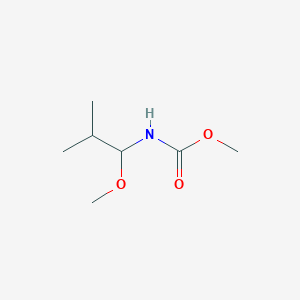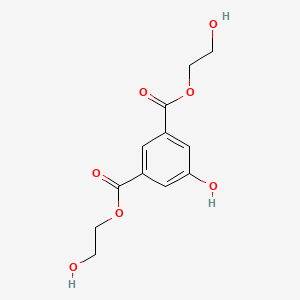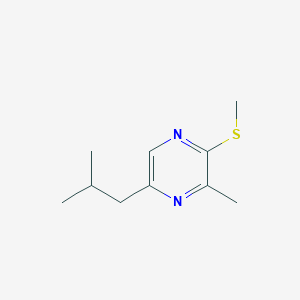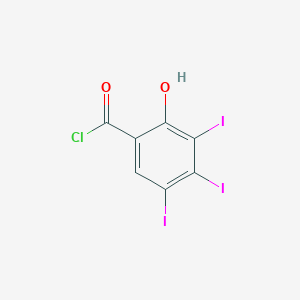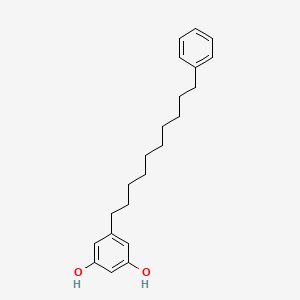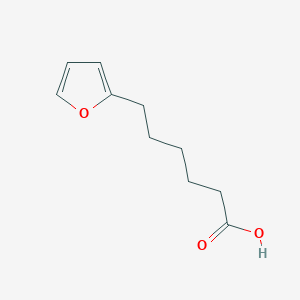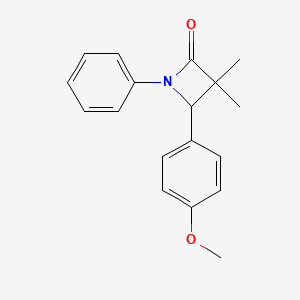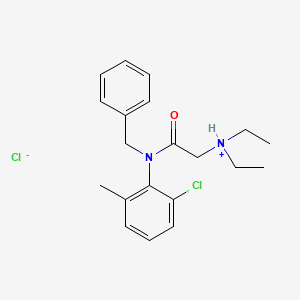
N-Benzyl-6'-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzyl group, a chloro substituent, and a diethylamino group, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyrazine with benzylamine in the presence of potassium carbonate (K₂CO₃) and acetonitrile as a solvent. The reaction mixture is heated at 85°C for 13 hours in a sealed pyrex flask. After the reaction, the mixture is diluted with dichloromethane, filtered, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
77966-32-6 |
|---|---|
分子式 |
C20H26Cl2N2O |
分子量 |
381.3 g/mol |
IUPAC名 |
[2-(N-benzyl-2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-4-22(5-2)15-19(24)23(14-17-11-7-6-8-12-17)20-16(3)10-9-13-18(20)21;/h6-13H,4-5,14-15H2,1-3H3;1H |
InChIキー |
NSIQUHOMQRHFNU-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
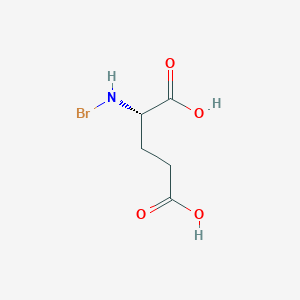

![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
